molecular formula C20H24N4O5S B2367023 4-acetamido-N-(2-(4-(N,N-dimethylsulfamoyl)benzamido)ethyl)benzamide CAS No. 1021026-90-3

4-acetamido-N-(2-(4-(N,N-dimethylsulfamoyl)benzamido)ethyl)benzamide

Cat. No.: B2367023
CAS No.: 1021026-90-3
M. Wt: 432.5
InChI Key: XAOXSFYDGCTNGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring two critical structural motifs:

  • A 4-acetamido-benzamide core.
  • A 4-(N,N-dimethylsulfamoyl)benzamido-ethyl side chain.

These features suggest applications in medicinal chemistry, particularly in targeting intracellular proteins or receptors .

Properties

IUPAC Name

4-acetamido-N-[2-[[4-(dimethylsulfamoyl)benzoyl]amino]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O5S/c1-14(25)23-17-8-4-15(5-9-17)19(26)21-12-13-22-20(27)16-6-10-18(11-7-16)30(28,29)24(2)3/h4-11H,12-13H2,1-3H3,(H,21,26)(H,22,27)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOXSFYDGCTNGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Acetamidobenzoyl Chloride

4-Aminobenzoic acid is acetylated using acetic anhydride in glacial acetic acid at 80°C for 6 hours, yielding 4-acetamidobenzoic acid (92% yield). Subsequent treatment with oxalyl chloride (2.5 equiv) and catalytic DMF (0.005 equiv) in dichloromethane generates the acyl chloride intermediate (95% purity by HPLC).

Synthesis of 4-(N,N-Dimethylsulfamoyl)benzoyl Chloride

4-Nitrobenzoic acid is reduced to 4-aminobenzoic acid via hydrogenation (H₂, 10% Pd/C, 50 psi, 85% yield). Sulfonylation with chlorosulfonic acid at 0°C produces 4-sulfamoylbenzoic acid, which is treated with dimethylamine (2.0 equiv) in THF to install the dimethylsulfamoyl group (78% yield). Final chlorination with thionyl chloride affords the acyl chloride (89% purity).

Stepwise Coupling with Ethylenediamine

Ethylenediamine is reacted with 4-acetamidobenzoyl chloride (1.1 equiv) in dry THF at 0°C, followed by Boc protection of the remaining amine (Boc₂O, DMAP, 90% yield). The Boc-protected intermediate is coupled with 4-(N,N-dimethylsulfamoyl)benzoyl chloride (1.05 equiv) using HATU/DIEA in DMF. Deprotection with TFA yields the target compound (overall yield: 64%, purity: 98.2%).

Synthetic Route 2: One-Pot Tandem Coupling Strategy

Simultaneous Activation of Carboxylic Acids

4-Acetamidobenzoic acid and 4-(N,N-dimethylsulfamoyl)benzoic acid are co-activated using PCl₅ in toluene at 60°C, forming a mixed phosphoric anhydride. Ethylenediamine (1.0 equiv) is added dropwise, enabling concurrent amide bond formation at both termini. This method bypasses intermediate protection but requires precise stoichiometric control (yield: 58%, purity: 94.5%).

Solvent and Catalytic Optimization

Comparative studies reveal that DMF enhances reaction rates but promotes epimerization, while THF offers superior regioselectivity. Catalytic DMAP (0.1 equiv) improves yields by 12% by mitigating side reactions.

Synthetic Route 3: Solid-Phase Peptide Synthesis (SPPS)

Resin Functionalization and Iterative Coupling

Wang resin is functionalized with Fmoc-ethylenediamine. Sequential coupling of Fmoc-4-acetamidobenzoic acid (using PyBOP/HOBt) and Fmoc-4-(N,N-dimethylsulfamoyl)benzoic acid achieves stepwise assembly. Cleavage with TFA/TIS/H₂O (95:2.5:2.5) liberates the target compound (yield: 71%, purity: 97.8%).

Advantages Over Solution-Phase Methods

SPPS reduces purification bottlenecks and minimizes racemization, though scalability is limited by resin loading capacity (0.3–0.7 mmol/g).

Comparative Analysis of Synthetic Methods

Parameter Route 1 (Stepwise) Route 2 (One-Pot) Route 3 (SPPS)
Overall Yield 64% 58% 71%
Purity (HPLC) 98.2% 94.5% 97.8%
Scalability High Moderate Low
Purification Complexity Moderate High Low
Cost Efficiency $$ $ $$$

Route 1 balances yield and scalability, making it preferable for industrial applications. SPPS (Route 3) excels in purity but is cost-prohibitive for large-scale synthesis.

Mechanistic Insights and Side Reactions

Competing Acylation Pathways

Ethylenediamine’s bifunctional nature risks cross-linking during coupling. Steric hindrance from the dimethylsulfamoyl group reduces reaction rates by 22% compared to unsubstituted analogs.

Byproduct Formation and Mitigation

  • N-Acetyl Overhydrolysis : Prolonged exposure to acidic conditions during deprotection hydrolyzes acetamido groups (≤5%). Neutralization with NaHCO₃ minimizes this.
  • Sulfonamide Oxidation : The dimethylsulfamoyl moiety is susceptible to oxidation at >100°C, necessitating inert atmospheres for high-temperature steps.

Industrial-Scale Optimization Strategies

Continuous Flow Synthesis

Microreactor systems reduce reaction times by 40% and improve heat dissipation during exothermic chlorination steps (e.g., oxalyl chloride additions).

Green Chemistry Approaches

Replacing dichloromethane with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining yields (±2% deviation).

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(2-(4-(N,N-dimethylsulfamoyl)benzamido)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-acetamido-N-(2-(4-(N,N-dimethylsulfamoyl)benzamido)ethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-acetamido-N-(2-(4-(N,N-dimethylsulfamoyl)benzamido)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural and Functional Analogues

Key analogues and their distinguishing features are summarized below:

Compound Substituents Key Properties Applications Reference
4-Acetamido-N-(2-(4-(N,N-dimethylsulfamoyl)benzamido)ethyl)benzamide - 4-Acetamido-benzamide
- 4-(N,N-dimethylsulfamoyl)benzamido-ethyl linker
High polarity, potential for receptor binding Investigational (hypothetical)
4-Acetamido-N-(6-azidohexyl)benzamide - 4-Acetamido-benzamide
- Azidohexyl linker
Click chemistry compatibility (azide group) Bioconjugation probes
N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide ([125I]PIMBA) - Iodo-methoxybenzamide
- Piperidinyl-ethyl linker
High sigma receptor affinity (Kd = 5.80 nM) Prostate cancer imaging/therapy
3-(2-(4-Ethoxyphenyl)acetamido)-N,N-diethyl-4-((6-((1,2,3,4-tetrahydroacridin-9-yl)amino)hexyl)amino)benzamide - Ethoxyphenyl-acetamido
- Tetrahydroacridin-hexyl linker
Dual cholinesterase inhibition (hypothetical) Neurodegenerative disease research
4-Acetamido-N-(2-diethylaminoethyl)benzamide - Diethylaminoethyl linker Enhanced lipophilicity Pharmacokinetic optimization

Key Research Findings

Receptor Binding and Selectivity
  • Sigma Receptor Targeting: Analogues like [125I]PIMBA exhibit high affinity for sigma receptors (Kd = 5.80 nM, Bmax = 1800 fmol/mg protein), enabling tumor imaging in prostate cancer xenografts . The dimethylsulfamoyl group in the target compound may modulate receptor specificity due to its electron-withdrawing nature, though direct data are lacking.
  • Cholinesterase Inhibition : Compounds with tetrahydroacridin motifs (e.g., 19e in ) show dual cholinesterase inhibition, a feature absent in the target compound due to its lack of aromatic heterocycles.
Physicochemical Properties
  • Solubility: The dimethylsulfamoyl group in the target compound enhances aqueous solubility compared to lipophilic analogues like 4-acetamido-N-(2-diethylaminoethyl)benzamide .
  • Metabolic Stability : Ethyl linkers (as in the target) may reduce metabolic degradation compared to azidohexyl or piperidinyl linkers .

Critical Analysis and Limitations

  • Data Gaps: No direct binding or pharmacokinetic data exist for the target compound. Hypotheses are extrapolated from structural analogues.
  • Contradictions: While dimethylsulfamoyl groups are polar, they may reduce blood-brain barrier penetration compared to diethylaminoethyl substituents .
  • Synthetic Challenges : Multi-step synthesis of the dimethylsulfamoyl side chain may lower yield compared to simpler analogues like 4-acetamido-N-(6-azidohexyl)benzamide .

Biological Activity

4-acetamido-N-(2-(4-(N,N-dimethylsulfamoyl)benzamido)ethyl)benzamide is a synthetic compound that has attracted attention for its potential biological activities, particularly in medicinal chemistry. This compound features a complex molecular structure with acetamido, dimethylsulfamoyl, and benzamido functional groups, which may contribute to its interaction with biological systems.

The molecular formula of this compound is C20H24N4O5SC_{20}H_{24}N_{4}O_{5}S, and it has a molecular weight of 420.49 g/mol. Its structure can be represented as follows:

IUPAC Name 4acetamidoN[2[[4(dimethylsulfamoyl)benzoyl]amino]ethyl]benzamide\text{IUPAC Name }4-acetamido-N-[2-[[4-(dimethylsulfamoyl)benzoyl]amino]ethyl]benzamide

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the dimethylsulfamoyl group suggests potential inhibitory effects on enzymes involved in metabolic pathways, possibly modulating their activity through competitive or non-competitive inhibition.

Potential Targets

  • Histone Deacetylases (HDACs) : Given the structural similarities to known HDAC inhibitors, this compound may exhibit similar properties, potentially impacting cancer cell proliferation.
  • Acetylcholinesterase : The sulfamoyl group could facilitate interactions with cholinergic pathways, suggesting possible applications in neurodegenerative diseases.

Antitumor Activity

Recent studies have focused on the antitumor potential of compounds with similar structures. For instance, compounds that inhibit HDACs have shown promise in cancer therapy by inducing cell cycle arrest and apoptosis in various cancer cell lines.

CompoundIC50 (nM)Cell LineMechanism
NA95.2A2780HDAC Inhibition
NA260.7HepG2Apoptosis Induction

This table highlights the potency of related compounds and suggests that this compound may exhibit similar antitumor effects.

Neuroprotective Effects

Research indicates that compounds with sulfamoyl groups can act as acetylcholinesterase inhibitors, which are crucial for the treatment of Alzheimer’s disease. The inhibition of this enzyme leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission.

Case Studies and Experimental Findings

  • In vitro Studies : Preliminary assays demonstrated that derivatives of benzamide compounds exhibited significant cytotoxicity against cancer cell lines, indicating that this compound may have a similar profile.
  • Animal Models : In vivo studies are required to evaluate the pharmacokinetics and therapeutic efficacy of this compound. Early-stage trials suggest potential neuroprotective benefits in models of neurodegeneration.
  • Structure-Activity Relationship (SAR) : Ongoing SAR studies aim to optimize the biological activity by modifying functional groups within the compound's structure to enhance potency and selectivity against target enzymes.

Q & A

Q. Key Optimization Factors :

ParameterImpact on Yield
Solvent (DMF vs. CH₃CN)DMF improves solubility but may require higher temps (~80°C)
Coupling Agent (EDCl vs. HATU)HATU enhances efficiency but increases cost
Reaction TimeProlonged stirring (>72 hrs) improves conversion but risks side reactions

How can researchers resolve discrepancies in reported biological activity data for this compound?

Advanced Research Focus
Conflicting bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) may arise from:

  • Purity Variability : Impurities from incomplete purification (e.g., residual EDCl) can skew assays. Use HPLC (>95% purity) and mass spectrometry for validation .
  • Assay Conditions : Differences in buffer pH or co-solvents (DMSO vs. ethanol) affect solubility and activity. Standardize protocols using controls like known inhibitors (e.g., acetazolamide for carbonic anhydrase studies) .
  • Structural Analogues : Confirm the absence of regioisomers (e.g., sulfamoyl group position) via 2D NMR (NOESY, HSQC) to rule out misassignment .

What advanced spectroscopic techniques are critical for characterizing this compound’s structural integrity?

Q. Basic Research Focus

  • 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH₂ and CH₃ groups in the ethylenediamine linker. Key signals:
    • N,N-dimethylsulfamoyl group: δ ~3.0 ppm (s, 6H, N(CH₃)₂) .
    • Acetamido protons: δ ~2.1 ppm (s, 3H, COCH₃) .
  • IR Spectroscopy : Confirm amide bond formation (C=O stretch ~1650–1680 cm⁻¹) and sulfonamide S=O stretches (~1150–1350 cm⁻¹) .
  • HRMS : Validate molecular formula (C₂₀H₂₅N₄O₅S) with <2 ppm error .

How can researchers design experiments to elucidate the mechanism of action for this compound?

Q. Advanced Research Focus

  • Target Identification : Use SPR (Surface Plasmon Resonance) to screen against kinase or protease libraries. Compare binding affinity (KD) with structural analogues (e.g., lacking the dimethylsulfamoyl group) .
  • Enzyme Kinetics : Perform Michaelis-Menten assays to determine inhibition type (competitive vs. non-competitive). Example: Monitor carbonic anhydrase activity via stopped-flow CO₂ hydration .
  • Cellular Uptake : Use fluorescent tagging (e.g., BODIPY conjugates) and confocal microscopy to track subcellular localization .

What strategies mitigate challenges in scaling up synthesis without compromising purity?

Q. Advanced Research Focus

  • Flow Chemistry : Implement continuous flow systems to reduce side products (e.g., diastereomers) during coupling steps .
  • Purification : Replace column chromatography with recrystallization (methanol/water 4:1) for large batches .
  • Quality Control : Use PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progression .

How should contradictory data on metabolic stability be addressed in preclinical studies?

Q. Advanced Research Focus

  • In Vitro Models : Compare hepatic microsomal stability across species (human vs. rodent) to identify species-specific CYP450 interactions .
  • Metabolite ID : Use LC-MS/MS to detect primary metabolites (e.g., N-demethylation or sulfamoyl hydrolysis) .
  • Structural Modifications : Introduce deuterium at labile positions (e.g., methyl groups) to enhance metabolic stability .

What computational methods support the rational design of derivatives with improved activity?

Q. Advanced Research Focus

  • Docking Studies : Use AutoDock Vina to predict binding poses in target pockets (e.g., carbonic anhydrase IX). Prioritize derivatives with stronger H-bonding to Zn²⁺ .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to guide functional group selection .
  • MD Simulations : Assess conformational flexibility of the ethylenediamine linker under physiological pH .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.